ciwujianosideC3
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Overview
Description
Ciwujianoside C3 is a naturally occurring compound extracted from the leaves of Acanthopanax henryi (Oliv.) Harms, a plant belonging to the Araliaceae family. This compound has garnered attention due to its significant anti-inflammatory properties and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ciwujianoside C3 is primarily obtained through extraction from the leaves of Acanthopanax henryi. The extraction process involves the use of solvents such as methanol or ethanol to isolate the compound from the plant material. The extract is then purified using chromatographic techniques to obtain pure ciwujianoside C3 .
Industrial Production Methods
Industrial production of ciwujianoside C3 involves large-scale extraction from Acanthopanax henryi leaves. The leaves are harvested, dried, and ground into a fine powder. The powder is then subjected to solvent extraction, followed by purification through high-performance liquid chromatography (HPLC) to ensure the purity and quality of the compound .
Chemical Reactions Analysis
Types of Reactions
Ciwujianoside C3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of ciwujianoside C3 may result in the formation of oxidized derivatives, while reduction may yield reduced derivatives with different functional groups .
Scientific Research Applications
Ciwujianoside C3 has a wide range of scientific research applications, including:
Mechanism of Action
Ciwujianoside C3 exerts its effects through various molecular targets and pathways. It inhibits the production of proinflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), by suppressing the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs). Additionally, it reduces the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), thereby decreasing the production of inflammatory mediators .
Comparison with Similar Compounds
Ciwujianoside C3 is part of a group of triterpene saponins found in Acanthopanax species. Similar compounds include:
- Ciwujianoside C1
- Ciwujianoside D2
- Ciwujianoside E
- Saniculoside N
- 1-Deoxychiisanoside
- 24-Hydroxychiisanoside
Compared to these compounds, ciwujianoside C3 is unique due to its specific anti-inflammatory and neuroprotective properties, making it a valuable compound for therapeutic research .
Properties
Molecular Formula |
C53H86O21 |
---|---|
Molecular Weight |
1059.2 g/mol |
IUPAC Name |
[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (6aR,8aR,10S,12aR,14bS)-2,2,6a,6b,9,9,12a-heptamethyl-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C53H86O21/c1-23-32(56)35(59)39(63)45(69-23)73-42-27(20-54)70-43(41(65)37(42)61)68-22-28-34(58)36(60)40(64)46(71-28)74-47(66)53-17-15-48(2,3)19-25(53)24-9-10-30-50(6)13-12-31(72-44-38(62)33(57)26(55)21-67-44)49(4,5)29(50)11-14-52(30,8)51(24,7)16-18-53/h9,23,25-46,54-65H,10-22H2,1-8H3/t23-,25-,26-,27+,28+,29-,30+,31-,32-,33-,34+,35+,36-,37+,38+,39+,40+,41+,42+,43+,44-,45-,46-,50-,51?,52?,53?/m0/s1 |
InChI Key |
XPZZGRWYXQODIS-ZKILXHTMSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)C45CCC(C[C@H]4C6=CC[C@@H]7[C@]8(CC[C@@H](C([C@@H]8CCC7(C6(CC5)C)C)(C)C)O[C@H]9[C@@H]([C@H]([C@H](CO9)O)O)O)C)(C)C)O)O)O)CO)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)C)OC9C(C(C(CO9)O)O)O)C)(C)C)O)O)O)CO)O)O)O |
Origin of Product |
United States |
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